
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid
Description
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a diethylaminoethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry due to their biological relevance, particularly in nucleic acid analogs and enzyme inhibitors. Though direct synthesis data for this compound are absent in the provided evidence, analogous syntheses (e.g., thiolation of 2-chloropyrimidine-4-carboxylic acid in ) suggest reactivity at the 2-position .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)8-6-10-12-7-5-9(13-10)11(15)16/h5,7H,3-4,6,8H2,1-2H3,(H,15,16) |
InChI Key |
PEIPTIFHQJYNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Methylthio or 2-Halo Pyrimidines with Amines
Alternatively, 2-methylthio or 2-halo-substituted pyrimidines can undergo nucleophilic aromatic substitution with diethylamine derivatives to afford 2-diethylamino substituted products. However, some attempts with diethylamine on 2-methylthio derivatives were unsuccessful, favoring the use of 2-chloro intermediates for substitution.
Representative Synthetic Route Summary
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Cyclization | Arylamidine + methyl 2,2-dimethoxyethyl ketone | Formation of 2-aryl pyrimidine intermediate |
2 | Oxidation | Mild oxidants (non-SeO2) | Conversion of 4-methyl group to 4-carboxyl group |
3 | Esterification or amidation | Alcohols or amines in polar protic solvents (methanol, ethanol) | Formation of 4-alkoxycarbonyl pyrimidines or 4-carboxylic acid amides |
4 | Nucleophilic substitution | 2-chloro pyrimidine + diethylaminoethylamine | Introduction of 2-(2-(diethylamino)ethyl) substituent |
5 | Hydrolysis (if needed) | Basic or acidic hydrolysis | Conversion of esters to carboxylic acids |
Experimental Details and Analytical Data
- The cyclization reactions are typically conducted under heating conditions, often in polar solvents such as dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
- Oxidation steps avoid toxic selenium dioxide, improving safety and scalability.
- The nucleophilic substitution with diethylaminoethylamine is performed at elevated temperatures (80–100°C) and completed within a few hours.
- Purification involves silica gel column chromatography using mixtures of methylene chloride and methanol.
- Characterization by ^1H NMR shows aromatic proton signals consistent with pyrimidine substitution patterns.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group in 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid undergoes esterification under acidic or base-catalyzed conditions. This reaction typically involves the substitution of the hydroxyl group (-OH) with an alcohol (-OR) to form an ester. Key aspects include:
-
Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, facilitated by acid or base catalysts .
-
Conditions : Acid catalysts (e.g., H+), alcohols (e.g., methanol, ethanol), and elevated temperatures .
-
Example : Reaction with methanol under catalytic acid yields the methyl ester derivative .
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Esterification | Acid catalyst + alcohol | Pyrimidine-4-carboxylic esters |
Amidation Reactions
The carboxylic acid group can react with amines to form amides, a critical modification for enhancing pharmacological properties. This reaction often employs coupling agents:
-
Mechanism : Activation of the carboxylic acid (e.g., via formation of an acyl chloride or using coupling reagents like DiPEA) followed by nucleophilic attack by the amine .
-
Conditions : Coupling agents (e.g., DiPEA), amines (e.g., N-methylphenethylamine), and microwave or thermal heating .
-
Example : Reaction with N-methylphenethylamine under microwave irradiation forms substituted pyrimidine-4-carboxamides .
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Amidation | Amine + DiPEA + heat | Pyrimidine-4-carboxamides |
Decarboxylation
While not explicitly detailed in the provided sources, carboxylic acids like this compound may undergo decarboxylation under high-temperature conditions (e.g., in the presence of bases or via electrochemical methods). This reaction typically generates CO₂ and forms a hydrocarbon chain.
Reaction Mechanism Insights
The carboxylic acid’s reactivity is influenced by its pKa. For carboxylic acids, typical pKa values range between 3–5 , enabling deprotonation under basic conditions to form reactive carboxylate ions. This ion facilitates nucleophilic substitution in esterification and amidation .
Biological Activity and Derivatization
Structure–activity relationship (SAR) studies highlight that substitutions at the pyrimidine core (e.g., morpholine, hydroxypyrrolidine) modulate biological activity. For example, replacing morpholine with hydroxypyrrolidine significantly enhances inhibitory potency against targets like NAPE-PLD .
Scientific Research Applications
Potential Applications
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid and similar compounds have potential applications in several fields:
- Pharmaceutical Development: It can serve as a lead compound for developing new anti-inflammatory or other therapeutic agents due to its biological activities.
- Agrochemicals: It can be used in synthesizing new pesticides or herbicides.
- Material Science: It can be explored for creating novel materials with specific properties.
- Catalysis: It can act as a ligand in metal-catalyzed reactions.
Reactivity
The chemical reactivity of this compound primarily involves its carboxylic acid group, which can participate in esterification, amidation, salt formation, and reduction reactions. These reactions are essential for modifying the compound to improve its pharmacological properties or to synthesize derivatives for further study.
Biological Activities
Research suggests that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. However, the specific biological activity of this compound would require empirical testing to establish its efficacy and safety profile.
Structure-Activity Relationship (SAR)
Studies of pyrimidine-4-carboxamides have shown that modifications to the substituents at different positions on the pyrimidine ring can significantly affect their biological activity . For example, N-(cyclopropylmethyl)-6-(( S)-3-hydroxypyrrolidin-1-yl)-2-(( S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (1 , LEI-401 ) is a potent and selective inhibitor of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs) .
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action and potential therapeutic effects of this compound. These studies typically focus on:
- Protein Binding: Identifying the proteins with which the compound interacts.
- Enzyme Inhibition: Assessing its ability to inhibit specific enzymes.
- Receptor Activation/Blocking: Determining its effects on receptor activity.
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Dimethylamino)pyrimidine-4-carboxylic acid | Dimethylamino group | Exhibits strong anti-inflammatory properties |
5-Chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid | Chloromethyl and sulfanyl groups | Notable for its antibacterial activity |
2-(Trifluoromethyl)pyridine-4-carboxylic acid | Trifluoromethyl substituent | Unique for its enhanced lipophilicity and stability |
Pyrido(2,3-d)pyrimidine-5-carboxylic acid | Pyrido ring fused with pyrimidine | Known for diverse biological activities |
These compounds highlight the diverse modifications possible within the pyrimidine framework, each imparting unique properties that can be exploited for specific applications.
Pyrazinamide
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Substituent Variations
The target compound’s uniqueness lies in its diethylaminoethyl side chain. Comparisons focus on pyrimidine-4-carboxylic acid derivatives with variations in substituent type, position, and functional groups.
Table 1: Structural Comparison of Pyrimidine-4-carboxylic Acid Derivatives
Functional Group Impact on Properties
- Basicity and Solubility: The diethylaminoethyl group in the target compound confers higher basicity (pKa ~8–10) compared to dimethylamino analogs (pKa ~7–9), enhancing water solubility at physiological pH. Ether-linked analogs (e.g., ) show reduced basicity due to the oxygen atom .
- Reactivity : Thiolated derivatives (e.g., 3c in ) exhibit nucleophilic reactivity for covalent binding, whereas ester derivatives () are hydrolyzed to active carboxylic acids .
- Biological Activity : Substituents like methyl groups () or chlorine () modulate lipophilicity and target affinity. For example, 4-chloro-6-methoxypyrimidin-2-amine forms hydrogen-bonded motifs with succinic acid, relevant to crystal engineering .
Q & A
Basic: How can researchers optimize the synthesis of 2-(2-(diethylamino)ethyl)pyrimidine-4-carboxylic acid to improve yield and purity?
Methodological Answer:
Optimization involves:
- Reagent Ratios : Adjusting stoichiometry of diethylaminoethyl groups and pyrimidine precursors to minimize side reactions.
- Temperature Control : Maintaining temperatures between 60–80°C during coupling reactions to enhance regioselectivity .
- Purification Techniques : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water) to isolate high-purity crystals.
- Analytical Validation : Confirm purity via HPLC (λ = 205–256 nm) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .
Advanced: What computational strategies resolve contradictions between molecular docking predictions and experimental binding affinities for derivatives of this compound?
Methodological Answer:
- Multi-Software Validation : Use AutoDock Vina and Schrödinger Suite to cross-validate docking poses, focusing on protonation states of the diethylaminoethyl group under physiological pH .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess ligand-protein stability, particularly at flexible binding pockets (e.g., antimicrobial target enzymes).
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy discrepancies caused by solvent effects or conformational changes .
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diethylaminoethyl chain at C2 of pyrimidine) and FT-IR for carboxylic acid (-COOH) stretching (1700–1750 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 256 nm) to assess purity (>98%) and identify degradation products.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at calculated m/z) .
Advanced: How can researchers assess potential neurotoxic effects given structural similarities to V-series nerve agents?
Methodological Answer:
- Structural Analog Analysis : Compare the diethylaminoethyl motif to VX/VE agents (e.g., phosphonothioic acid derivatives) using molecular similarity tools (Tanimoto coefficient >0.7) .
- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition in neuronal cell lines (IC₅₀ determination).
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to predict LD₅₀ and hepatotoxicity risks based on electronegative substituents .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxylic acid group.
- Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation.
- Safety Protocols : Wear PPE (gloves, goggles) and review SDS for hazards (e.g., respiratory irritation); use fume hoods for weighing .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on the pyrimidine ring?
Methodological Answer:
- Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at C4/C6 positions to modulate electronic effects on the carboxylic acid moiety.
- Biological Testing : Evaluate antimicrobial activity (MIC assays) against Gram-positive/-negative strains, correlating substituent polarity with efficacy .
- Crystallography : Obtain X-ray structures of derivatives to analyze hydrogen-bonding interactions with target proteins (e.g., dihydrofolate reductase) .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar Solvents : DMSO (for stock solutions) or PBS (pH 7.4) adjusted to 0.1% DMSO for aqueous solubility.
- Avoid : Chlorinated solvents (e.g., CHCl₃) due to potential nucleophilic substitution at the diethylaminoethyl group.
- Stability Testing : Monitor UV-Vis spectra (205–256 nm) over 24h to detect aggregation or degradation .
Advanced: How can researchers address discrepancies in reported pKa values for the carboxylic acid group?
Methodological Answer:
- Potentiometric Titration : Perform titrations in varying ionic strengths (0.1–0.5 M KCl) to account for activity coefficients.
- Computational Prediction : Use ChemAxon or SPARC to model ionization states, considering solvent accessibility of the -COOH group.
- Comparative Analysis : Cross-reference with structurally analogous pyrimidine-4-carboxylic acids (e.g., 2-cyclopropyl-6-methyl derivatives) .
Basic: What synthetic intermediates are critical for derivatizing this compound?
Methodological Answer:
- Amide Coupling : Use EDCl/HOBt to activate the carboxylic acid for coupling with amines (e.g., thienopyrimidine amides) .
- Ester Protection : Temporarily protect -COOH as ethyl esters (e.g., ethyl pyrimidine-4-carboxylate) to prevent side reactions during alkylation .
Advanced: How can metabolomic studies identify degradation pathways of this compound in biological systems?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.